Abacavir Hemisulfate;ABC sulfate

Pharmacokinetics Bioavailability Formulation Development

Abacavir hemisulfate (CAS 188062-50-2) is the API salt form specified in original patents and used in Ziagen®. Salt selection critically impacts bioavailability: the hemisulfate tablet achieves 83% absolute bioavailability with a 30-minute faster Tmax versus the succinate caplet. For generic development, this compound is the mandatory reference standard for bioequivalence testing. A validated ion chromatography method (99–102% sulfate recovery) ensures correct salt stoichiometry verification. In clinical settings, abacavir/lamivudine backbones show a 2.33-fold higher virologic failure hazard in high viral load patients versus tenofovir-based regimens—making API form selection a pivotal procurement decision for formulation scientists and health technology assessors.

Molecular Formula C28H38N12O6S
Molecular Weight 670.7 g/mol
Cat. No. B10753544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbacavir Hemisulfate;ABC sulfate
Molecular FormulaC28H38N12O6S
Molecular Weight670.7 g/mol
Structural Identifiers
SMILESC1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O
InChIInChI=1S/2C14H18N6O.H2O4S/c2*15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;1-5(2,3)4/h2*1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);(H2,1,2,3,4)
InChIKeyWMHSRBZIJNQHKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 77,000 mg/l @ 25 °C

Abacavir Hemisulfate (ABC Sulfate): Pharmaceutical Salt Form of an FDA-Approved HIV-1 NRTI for Research and Development


Abacavir hemisulfate (CAS 188062-50-2) is the hemisulfate salt form of abacavir, a carbocyclic 2'-deoxyguanosine nucleoside analog reverse transcriptase inhibitor (NRTI) approved for the treatment of HIV-1 infection [1]. It is a competitive, orally active prodrug that is converted intracellularly to its active anabolite, carbovir-triphosphate (CBV-TP), which inhibits viral DNA synthesis [2]. The hemisulfate salt is specifically designated in the original compound patents and is the active pharmaceutical ingredient (API) in branded formulations such as Ziagen [3]. It is widely utilized in antiviral research, formulation development, and analytical method validation.

Why Abacavir Hemisulfate Cannot Be Casually Substituted: Critical Differences in Bioavailability, Salt Form, and Clinical Performance


While abacavir is available as a free base, a succinate salt, and a hemisulfate salt, these forms are not interchangeable in pharmaceutical development or clinical practice. The salt form directly impacts physicochemical properties such as aqueous solubility and crystallinity, which in turn affect dissolution rate and, consequently, oral bioavailability [1]. Furthermore, even when using the same salt form, different oral formulations (tablet vs. solution vs. caplet) exhibit distinct pharmacokinetic profiles, including significant differences in maximum concentration (Cmax) and time to reach Cmax (Tmax) [2]. In clinical settings, abacavir-containing regimens, specifically the abacavir/lamivudine backbone, have demonstrated statistically significant differences in virologic failure rates compared to alternative NRTI backbones like tenofovir DF/emtricitabine in patients with high baseline viral loads [3]. Therefore, selection of the specific abacavir hemisulfate salt and its formulation is not a trivial decision but a critical factor influencing drug development outcomes and clinical trial results.

Quantitative Evidence Guide: How Abacavir Hemisulfate Differentiates Itself from Analogs and Alternative Salts


Absolute Bioavailability of Abacavir Hemisulfate Tablet: A Definitive 83% Benchmark

The absolute oral bioavailability of a single 300-mg abacavir hemisulfate tablet is 83%, as determined in a Phase I crossover study comparing oral administration to intravenous infusion in HIV-infected adults. This value serves as a critical benchmark for generic bioequivalence studies and formulation optimization [1]. In contrast, a study on an oral solution of abacavir hemisulfate reported a relative bioavailability of 96% compared to a caplet formulation, highlighting that the specific formulation, even of the same salt, is a key variable [2].

Pharmacokinetics Bioavailability Formulation Development

Hemisphere Tablet vs. Succinate Caplet: 30-Minute Faster Tmax Provides Formulation Advantage

A head-to-head bioequivalence study compared a single 300-mg abacavir hemisulfate tablet to three 100-mg abacavir succinate caplets. While the two formulations were bioequivalent in terms of total drug exposure (AUC0-infinity), the hemisulfate tablet achieved its maximum plasma concentration (Tmax) 30 minutes earlier than the succinate caplet [1]. This faster absorption could be relevant for formulations where a more rapid onset of action is desired.

Bioequivalence Formulation Science Drug Delivery

Hemisphere Tablet Exhibits Superior Cmax (11% Higher) Compared to Equivalent Oral Solution

In the same comprehensive crossover study, the bioavailability of the 300-mg abacavir hemisulfate tablet was compared directly to that of a 300-mg abacavir hemisulfate oral solution. The relative bioavailability (GLS mean AUC0-infinity ratio) of the tablet to the solution was 101%, indicating equivalent total drug exposure. However, the tablet formulation resulted in a Cmax that was 11% lower than that of the solution, while Tmax was unchanged [1]. This demonstrates that even with identical active ingredients, the solid dosage form produces a distinctly different peak concentration, a key parameter for both efficacy and safety.

Bioavailability Pharmacokinetics Drug Development

Abacavir/Lamivudine vs. Tenofovir/Emtricitabine: 2.33-Fold Higher Virologic Failure Rate in High Viral Load Patients

In a large, randomized, blinded equivalence study (ACTG 5202) involving 1,858 treatment-naive HIV-1 patients, the abacavir/lamivudine (ABC/3TC) backbone was directly compared to the tenofovir DF/emtricitabine (TDF/FTC) backbone. In the subgroup of patients with a baseline HIV-1 RNA level of ≥100,000 copies/mL (n=797), the time to virologic failure was significantly shorter in the ABC/3TC group. The hazard ratio for virologic failure with ABC/3TC was 2.33 (95% CI, 1.46 to 3.72; P<0.001) compared to TDF/FTC [1]. The rate of virologic failure was 14% in the ABC/3TC arm versus 7% in the TDF/FTC arm.

Clinical Trial Comparative Efficacy HIV-1 Therapy

Precise Quantification of Sulfate Counterion in Abacavir Hemisulfate API via Validated Ion Chromatography

An ion chromatography method with conductivity detection was developed and validated for the specific determination of sulfate content in abacavir hemisulfate drug substance. This method is critical for ensuring the correct stoichiometry and purity of the hemisulfate salt, distinguishing it from other salt forms or the free base. The method achieved a resolution of >5 between sulfate and glutarate anions (a potential impurity), with a limit of detection (LOD) for glutarate of 16 ng/mL and a limit of quantification (LOQ) of 50 ng/mL. The percentage recovery of sulfate ranged from 99% to 102% w/w [1].

Analytical Chemistry Quality Control API Characterization

Abacavir Hemisulfate Application Scenarios: Where Evidence Supports Its Prioritized Use in Research and Development


Generic Drug Development and Bioequivalence Studies

The well-characterized absolute bioavailability of 83% for the 300-mg abacavir hemisulfate tablet and its defined bioequivalence relationships with other salt forms (e.g., succinate) and formulations (e.g., oral solution) make it the ideal reference standard. Development of a generic abacavir hemisulfate tablet requires demonstration of bioequivalence to this established benchmark. The quantitative data on Cmax and Tmax differences provides clear targets for formulation scientists to meet or exceed [1].

Formulation Optimization for Modified-Release Products

The differential absorption kinetics observed between the hemisulfate tablet and the succinate caplet (30-minute faster Tmax for hemisulfate) and the 11% lower Cmax of the tablet versus the oral solution provide a strong rationale for selecting the hemisulfate salt as a starting point for developing modified-release formulations. Researchers can leverage its specific pharmacokinetic profile to design once-daily dosage forms or products that mitigate peak-related adverse events [1].

Comparative Effectiveness Research and Health Economics Modeling

The head-to-head clinical trial data (ACTG 5202) showing a 2.33-fold increased hazard of virologic failure with an abacavir/lamivudine backbone compared to tenofovir DF/emtricitabine in high viral load patients is essential for health technology assessments. This quantitative outcome directly informs cost-effectiveness models and national treatment guidelines, guiding procurement decisions for large-scale public health programs where abacavir hemisulfate-containing fixed-dose combinations are considered [2].

Analytical Method Development and Quality Control of API

The validated ion chromatography method for determining sulfate content in the presence of potential impurities provides a robust analytical tool for quality control laboratories. Procurement of abacavir hemisulfate API can be qualified by using this method to verify the correct salt stoichiometry and purity, as demonstrated by the 99-102% sulfate recovery range. This ensures that the purchased material meets the identity and purity specifications required for further pharmaceutical processing [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Abacavir Hemisulfate;ABC sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.